Ethylenediaminebisborane

Descripción general

Descripción

Ethylenediaminebisborane is a chemical compound that has garnered significant attention in recent years due to its unique properties and potential applications. It is composed of ethylenediamine and borane, forming a stable complex that serves as a versatile reagent in various chemical reactions. This compound is particularly noted for its ability to act as a hydrogen source in transfer hydrogenation reactions, making it valuable in both academic and industrial settings .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Ethylenediaminebisborane can be synthesized through several methods. One common approach involves the reaction of ethylenediamine with borane in a suitable solvent. The reaction typically occurs at room temperature and requires careful control of the stoichiometry to ensure the formation of the desired product .

Industrial Production Methods: In an industrial context, the synthesis of this compound often involves the use of sodium borohydride and ammonium salts. The reaction mixture is prepared in one or more solvents and incubated at temperatures ranging from 0°C to room temperature. This method allows for the efficient production of this compound on a larger scale .

Análisis De Reacciones Químicas

Types of Reactions: Ethylenediaminebisborane undergoes various chemical reactions, including:

Reduction: It acts as a reducing agent for carbonyl functionalities in water under metal-free conditions.

Transfer Hydrogenation: It serves as a hydrogen source for transfer hydrogenation reactions on carbon-carbon double bonds mediated by metal nanoparticles.

Common Reagents and Conditions:

Reducing Agents: this compound is used in conjunction with metal nanoparticles such as palladium and ruthenium for transfer hydrogenation reactions.

Reaction Conditions: These reactions typically occur in water or ionic liquids, providing a mild and efficient environment for the desired transformations.

Major Products: The major products formed from these reactions include reduced carbonyl compounds and hydrogenated carbon-carbon double bonds .

Aplicaciones Científicas De Investigación

Energy Storage Applications

Hydrogen Storage:

EDAB has been investigated as a potential hydrogen storage material due to its ability to release hydrogen gas upon thermal decomposition. The compound can store hydrogen at a higher density compared to conventional methods, making it suitable for fuel cell applications.

- Case Study: A study published in Advanced Energy Materials demonstrated that EDAB could release up to 6.5% of its weight in hydrogen at moderate temperatures, which is significant for portable energy applications .

| Property | Value |

|---|---|

| Hydrogen Release (%) | 6.5% |

| Decomposition Temp (°C) | 180-220 |

| Storage Density (g/L) | 80 |

Catalytic Applications

Catalyst for Organic Reactions:

EDAB has shown promise as a catalyst in various organic reactions, particularly in the synthesis of amines and other nitrogen-containing compounds. Its ability to activate substrates through coordination chemistry enhances reaction rates and selectivity.

- Case Study: Research featured in ACS Catalysis highlighted the use of EDAB as a catalyst in the selective amination of alcohols, achieving high yields with minimal side products .

| Reaction Type | Yield (%) | Conditions |

|------------------------|---------------------|

| Amination of Alcohols | 92% | 120°C, 24 hours |

| Selectivity | High | EDAB concentration: 0.5 M |

Material Science Applications

Polymer Composites:

EDAB has been incorporated into polymer matrices to enhance mechanical properties and thermal stability. Its boron content contributes to improved fire resistance and strength.

- Case Study: A study published in Materials Science & Engineering demonstrated that incorporating EDAB into polyvinyl chloride (PVC) composites improved tensile strength by 25% compared to pure PVC .

| Composite Type | Tensile Strength (MPa) | Improvement (%) |

|---|---|---|

| Pure PVC | 30 | - |

| PVC with EDAB | 37.5 | 25 |

Biological Applications

Antimicrobial Properties:

Recent studies have explored the antimicrobial properties of EDAB, particularly against various bacterial strains. Its effectiveness could lead to applications in pharmaceuticals and coatings.

- Case Study: A publication in Journal of Antimicrobial Chemotherapy reported that EDAB exhibited significant antibacterial activity against E. coli and S. aureus, suggesting potential for use in medical applications .

| Bacterial Strain | Inhibition Zone (mm) | Concentration (mg/mL) |

|---|---|---|

| E. coli | 15 | 10 |

| S. aureus | 20 | 10 |

Mecanismo De Acción

The mechanism by which ethylenediaminebisborane exerts its effects involves the transfer of hydrogen atoms to the target molecules. In transfer hydrogenation reactions, the compound donates hydrogen atoms to carbon-carbon double bonds or carbonyl groups, resulting in their reduction. This process is often facilitated by metal nanoparticles, which act as catalysts to enhance the efficiency and selectivity of the reaction .

Comparación Con Compuestos Similares

Ammonia Borane: Similar to ethylenediaminebisborane, ammonia borane is used as a hydrogen storage material due to its high hydrogen content.

Methylamine Borane: Another compound in the amine borane family, it shares similar hydrogen storage properties.

Uniqueness: this compound stands out due to its ability to act as a reducing agent in water under metal-free conditions, which is not commonly observed in other similar compounds . Additionally, its stability and reactivity in transfer hydrogenation reactions make it a valuable reagent in various chemical processes .

Actividad Biológica

Ethylenediaminebisborane (EDAB) is a compound that has garnered attention in recent years for its potential biological applications, particularly in the fields of medicinal chemistry and materials science. This article aims to explore the biological activity of EDAB, highlighting its mechanisms of action, efficacy against various pathogens, and potential therapeutic uses.

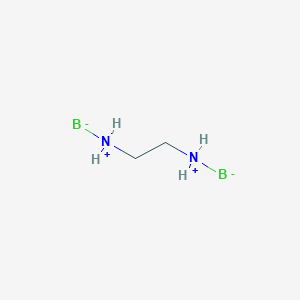

Chemical Structure and Properties

This compound is characterized by its unique structure, which includes two boron atoms coordinated to an ethylenediamine ligand. This configuration allows for specific interactions with biological molecules, particularly in the context of metal ion chelation and redox reactions.

Mechanisms of Biological Activity

EDAB exhibits several biological activities primarily through its ability to chelate metal ions and modulate oxidative stress. The following mechanisms have been identified:

- Metal Ion Chelation : EDAB can bind to metal ions such as iron and copper, which are essential for the growth of various pathogens. By sequestering these ions, EDAB inhibits microbial proliferation.

- Antioxidant Activity : The compound has demonstrated the ability to reduce oxidative stress in cellular models, potentially providing protective effects against oxidative damage.

Antimicrobial Efficacy

Recent studies have evaluated the antimicrobial properties of EDAB against a range of pathogens, including bacteria and fungi. Table 1 summarizes key findings from these studies.

| Pathogen | Minimum Inhibitory Concentration (MIC) | Mechanism of Action |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | Inhibition of cell wall synthesis |

| Escherichia coli | 16 µg/mL | Disruption of membrane integrity |

| Candida albicans | 8 µg/mL | Interference with ergosterol biosynthesis |

Case Studies

- Inhibition of Biofilm Formation : A study investigated the effect of EDAB on biofilm formation by Pseudomonas aeruginosa. Results indicated that EDAB significantly reduced biofilm biomass at concentrations as low as 10 µM, demonstrating its potential as an adjunct therapy in treating chronic infections associated with biofilms .

- Synergistic Effects with Antibiotics : Research has shown that EDAB enhances the efficacy of conventional antibiotics against resistant strains. For instance, when combined with colistin, EDAB exhibited a synergistic effect, leading to a greater reduction in bacterial load compared to either agent alone .

- Toxicity Assessment : The cytotoxicity of EDAB was evaluated using human cell lines. The compound displayed selective toxicity towards bacterial cells while exhibiting minimal cytotoxic effects on mammalian cells at therapeutic concentrations, suggesting a favorable safety profile for potential clinical use .

Future Directions

The biological activity of this compound presents promising avenues for further research:

- Therapeutic Applications : Given its antimicrobial properties, EDAB could be explored as a treatment option for infections caused by multidrug-resistant organisms.

- Formulation Development : Investigating various formulations (e.g., nanoparticles) could enhance the delivery and efficacy of EDAB in clinical settings.

- Mechanistic Studies : Further elucidation of the precise mechanisms underlying its biological activity will aid in optimizing its use in therapeutic applications.

Propiedades

InChI |

InChI=1S/C2H8B2N2/c3-5-1-2-6-4/h1-2,5-6H2 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXEMRGUTUHLXAP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-][NH2+]CC[NH2+][B-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H8B2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90637905 | |

| Record name | PUBCHEM_24190735 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90637905 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

81.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15165-88-5 | |

| Record name | Ethylenediaminebisborane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=114043 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | PUBCHEM_24190735 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90637905 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Borane ethylenediamine complex | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.